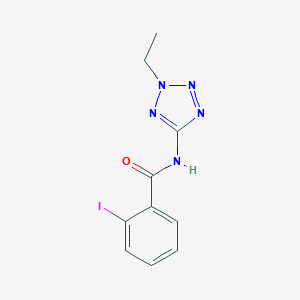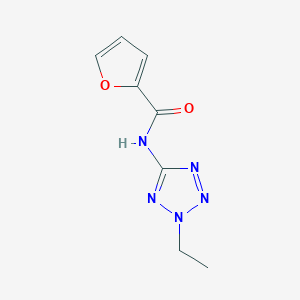![molecular formula C22H18N4O3 B244601 N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the inhibition of the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). The compound also exhibits significant free radical scavenging activity, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound also exhibits significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, it has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is its versatility in various fields of scientific research. The compound exhibits significant antioxidant, anti-inflammatory, and anti-cancer properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for the research on N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide. One of the potential areas of research is the development of new synthetic methods for the compound that can improve its solubility in water. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases. The compound's potential as a fluorescent probe for the detection of ROS in biological systems also warrants further investigation. Additionally, the compound's potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases should be explored further.
Conclusion:
In conclusion, N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide is a versatile chemical compound that has potential applications in various fields of scientific research. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide involves the condensation of 2-(4-methylphenyl) benzotriazole with 1,3-benzodioxole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Propriétés
Formule moléculaire |
C22H18N4O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-13-3-6-16(7-4-13)26-24-18-9-14(2)17(11-19(18)25-26)23-22(27)15-5-8-20-21(10-15)29-12-28-20/h3-11H,12H2,1-2H3,(H,23,27) |
Clé InChI |
ZDVBIIWFKKFGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
SMILES canonique |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)



![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
